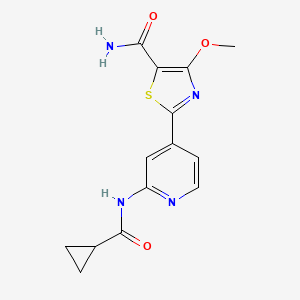
GSK-3beta inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-3beta inhibitor 2 is a potent, selective, and orally active inhibitor of GSK-3beta . GSK-3beta, or Glycogen synthase kinase-3 beta, is an enzyme encoded by the GSK3B gene in humans . It participates in diverse biological processes and is recognized as a promising drug discovery target in treating multiple pathological conditions .
Synthesis Analysis
Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . For instance, amide derivatives showed moderate potency against GSK-3beta and weak chelating ability towards Cu 2+, Zn 2+, and Al 3+, while the imine derivatives were potent dual GSK-3beta inhibitors .Molecular Structure Analysis
The structure of GSK-3beta inhibitors has been analyzed in detail. For example, by analyzing the detailed structure inhibitors of GSK-3beta and cyclin-dependent kinase 2 (CDK2), researchers used compound 30 as a starting point to derive a series of inhibitors by introducing a sulfonyl group, which was considered to interact with the positively charged residues Arg141 and Arg144 at the helix D of GSK-3beta .Chemical Reactions Analysis
GSK-3beta targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition stimulates biological responses .Physical and Chemical Properties Analysis
This compound has a molecular formula of C14H14N4O3S and a molecular weight of 318.35 . It is a solid substance that is soluble in DMSO at 5 mg/mL (ultrasonic) .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Therapeutic Uses
- Structural Insights and Therapeutic Potential : GSK-3beta is a serine/threonine kinase with numerous cellular targets, implying a range of therapeutic uses including neurodegenerative diseases, type II diabetes, and cancer. Crystal structures of GSK-3beta with selective and non-selective ATP-mimetic inhibitors have been determined, providing insights for the design of second-generation inhibitors (Bertrand et al., 2003).
Neurodegenerative Diseases
- Antidepressant Effects : GSK-3beta inhibitors have shown antidepressant effects in animal models, suggesting their role in the pathophysiology of brain diseases like depression (Rosa et al., 2008).
- Alzheimer's Disease Treatment : The inhibitors' potential for treating Alzheimer's disease and other neurodegenerative diseases is supported by evidence that links GSK-3beta activity to these disorders (Meijer et al., 2004).
Cancer Research
- Role in Cancer Cell Proliferation and Survival : GSK-3beta overexpression in human colon and pancreatic carcinomas contributes to cancer cell proliferation and survival. Inhibitors targeting GSK-3beta show antiproliferative activity against pancreatic cancer cells (Gaisina et al., 2009).
Methodological Advances
- Virtual and Experimental Screening : Virtual screening and experimental high-throughput screening (HTS) have been used to identify potent GSK-3beta inhibitors. These methods are effective tools in library focusing for GSK-3beta-based drug discovery (Polgár et al., 2005).
Diabetes Research
- Insulin Sensitivity and Type 2 Diabetes : Selective GSK-3 inhibitors have been found to potentiate insulin activation of glucose transport and utilization, highlighting their potential in treating insulin resistance in type 2 diabetes (Ring et al., 2003).
Bipolar Disorder and Neuroprotection
- Mood Stabilization and Neuroprotection : Inhibitors of GSK-3beta have shown potential in neuroprotection and mood stabilization, suggesting a role in treating bipolar disorder and possibly in mitigating the pro-apoptotic effects of GSK-3beta (Li et al., 2002).
Additional Applications
- Insulin Mimetic Action : Synthetic phosphorylated peptide inhibitors of GSK-3 have insulin mimetic action, offering a novel strategy for treating insulin resistance and type 2 diabetes (Plotkin et al., 2003).
Wirkmechanismus
GSK-3beta plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways . It is involved in multiple key cell-signaling pathways and has various phosphorylation targets . Therefore, GSK-3beta inhibitors could be employed to target diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, stroke, inflammation, type-II diabetes, and so on .
Zukünftige Richtungen
The field of GSK-3 inhibitors is rapidly expanding with a growing number of new scaffolds and molecules discovered to be potent GSK-3 inhibitors . This is thanks to the emergence of new computational tools that enable precise molecular modeling and screening of a huge number of molecules . The future of GSK-3beta inhibitor 2 and similar compounds lies in their potential therapeutic applications in a variety of diseases .
Eigenschaften
IUPAC Name |
2-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADPSMQNARVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
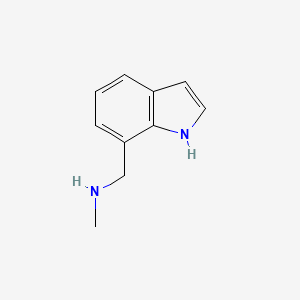
![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)
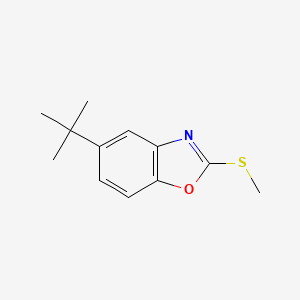


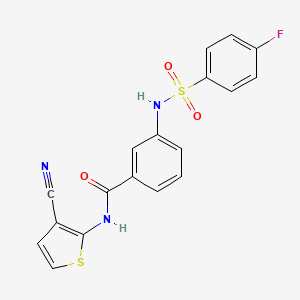
![3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2437562.png)
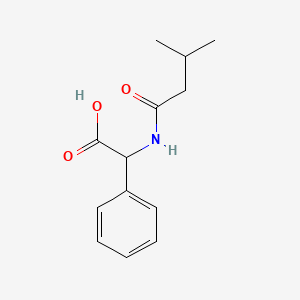
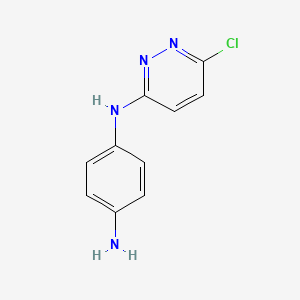
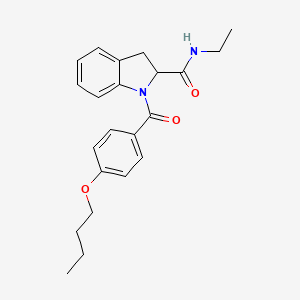
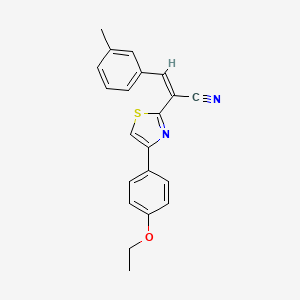
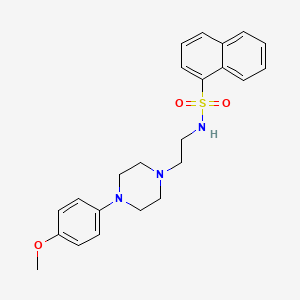
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)
